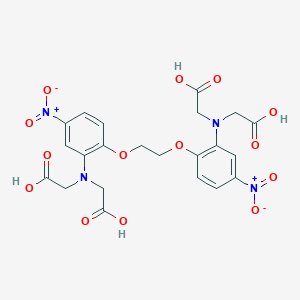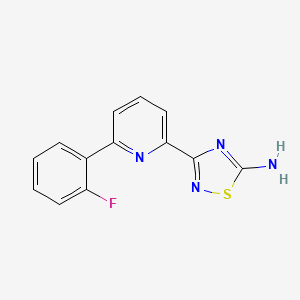![molecular formula C33H24O15 B13748204 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a complex organic compound with the molecular formula C33H24O15 and a molecular weight of 660.53 g/mol . This compound is characterized by its three phenoxymethyl groups, each substituted with two carboxylic acid groups, attached to a central benzene ring. It is known for its high thermal stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3,5-dihydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 3,5-dihydroxybenzoic acid displace the bromine atoms on the benzene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .
科学的研究の応用
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxylic acid groups directly attached to the benzene ring.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features boronic ester groups, making it useful in cross-coupling reactions.
Uniqueness
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is unique due to its combination of phenoxymethyl and carboxylic acid groups, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds .
特性
分子式 |
C33H24O15 |
|---|---|
分子量 |
660.5 g/mol |
IUPAC名 |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) |
InChIキー |
SOMOSKNBLUQRSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


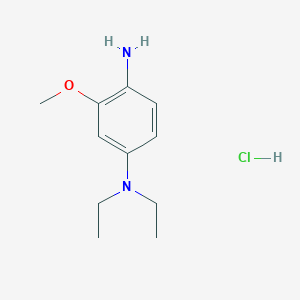

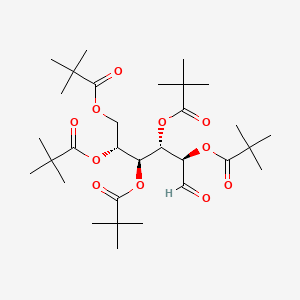
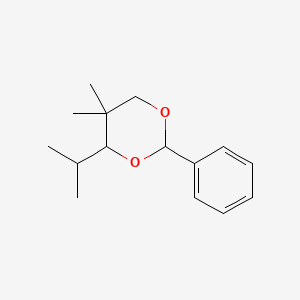

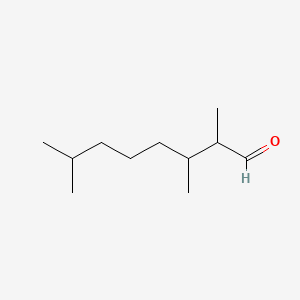

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
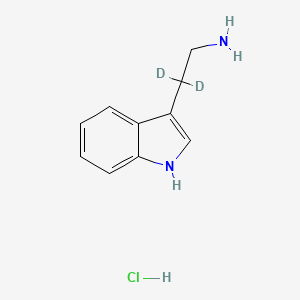
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
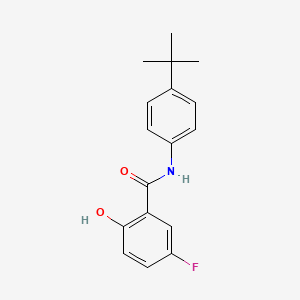
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
